
TVB-3166
Descripción
Overview of Fatty Acid Synthase (FASN) and its Biological Significance
Fatty Acid Synthase (FASN) is a crucial multi-enzyme protein involved in lipid metabolism. nih.govmdpi.com It catalyzes the synthesis of long-chain saturated fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent. nih.govaacrjournals.orgfrontiersin.orgsdbonline.org While FASN expression is typically low in most normal adult tissues, except for the liver, adipose tissue, and lactating mammary gland, it is often significantly upregulated in rapidly proliferating cells, particularly cancer cells. nih.govaacrjournals.orgnih.govnih.gov
Role of FASN in De Novo Lipogenesis
De novo lipogenesis (DNL) is the metabolic process by which cells synthesize fatty acids from simpler precursors like glucose. nih.govaacrjournals.orgsdbonline.orgnih.gov FASN is the terminal and rate-limiting enzyme in this pathway. frontiersin.orgnih.gov In normal conditions, DNL is primarily active in the liver and adipose tissue for energy storage and lipid homeostasis. nih.gov However, in certain pathological states, such as cancer, this pathway is reactivated and becomes critical for providing the lipids necessary for rapid membrane formation, energy production, and protein modification. nih.govaacrjournals.org The palmitate produced by FASN serves as a building block for more complex lipids, including those found in cell membranes and triglycerides. frontiersin.org
FASN as a Critical Enzyme in Tumor Cell Biology
FASN plays a multifaceted role in tumor cell biology beyond simply providing building blocks for membranes. Its overexpression is frequently observed in many types of cancer and is often associated with poor prognosis and reduced disease-free survival. nih.govaacrjournals.orgnih.govnih.govfrontiersin.org FASN contributes to various aspects of the malignant phenotype, including tumor growth, survival, metastasis, and resistance to therapy. nih.govmdpi.comaacrjournals.orgnih.govnih.gov
Research indicates that FASN can influence tumor cell behavior through several mechanisms:
Membrane Synthesis and Architecture: FASN-catalyzed synthesis of fatty acids, particularly palmitate, is essential for the rapid generation of cell membranes required for proliferation. nih.govnih.govnih.govmednexus.org Palmitate also contributes to the formation of lipid rafts, which are crucial for the assembly and function of signaling complexes involved in tumor cell growth and survival. nih.govnih.govaacrjournals.org
Energy Metabolism: While often associated with lipid synthesis, FASN activity can also support mitochondrial respiration and fatty acid oxidation, providing energy for highly demanding metastatic cancer cells. mdpi.commednexus.org
Signal Transduction: FASN can interact with and modulate key oncogenic signaling pathways, including the PI3K/AKT/mTOR and β-catenin pathways, which regulate cell growth, survival, and proliferation. nih.govmdpi.comnih.govfrontiersin.orgnih.govspandidos-publications.com
Drug Resistance: FASN overexpression has been identified as a mechanism contributing to multidrug resistance in cancer, potentially by altering membrane composition or influencing apoptotic pathways. nih.govaacrjournals.orgnih.gov
Immune Evasion: Recent research suggests that FASN can act as a "defensive shield" for tumor cells, helping them evade attack by immune cells, particularly T lymphocytes. biotech-spain.combiotech-spain.com FASN activity may influence the expression and localization of proteins like PD-L1, which help tumors suppress the immune response. biotech-spain.com
Rationale for FASN Inhibition as a Therapeutic Strategy
The critical and multifaceted roles of FASN in supporting tumor growth, survival, and resistance, coupled with its low expression in most normal tissues, make it an attractive target for cancer therapy. nih.govaacrjournals.orgnih.govnih.govnih.gov Inhibiting FASN aims to selectively disrupt the metabolic processes that are essential for cancer cells but less critical for normal cells. nih.govnih.gov
FASN Overexpression in Pathological Contexts
FASN is frequently overexpressed in a wide variety of human cancers, including carcinomas of the breast, prostate, colon, ovarian, lung, and oral cavity. nih.govaacrjournals.orgfrontiersin.orgnih.govoulu.fi This elevated expression is often linked to more aggressive disease, increased metastatic potential, and poorer clinical outcomes. nih.govaacrjournals.orgnih.govnih.govfrontiersin.org The mechanisms underlying FASN overexpression in cancer are varied and can involve transcriptional regulation influenced by factors like hypoxia, insulin, and growth factors, as well as potential gene copy number gains. nih.govaacrjournals.org
The widespread overexpression of FASN in numerous malignancies underscores its significance as a metabolic vulnerability in cancer cells and provides a strong rationale for developing therapeutic strategies aimed at inhibiting its activity. nih.govaacrjournals.orgnih.gov
Advantages of TVB-3166 as a FASN Inhibitor
This compound is an orally available, reversible, potent, and selective small-molecule inhibitor of FASN that has been investigated in academic research for its potential anti-tumor activities. nih.govnih.govoncotarget.commedchemexpress.comcancer-research-network.com Compared to earlier FASN inhibitors like cerulenin or C75, which had limitations such as poor specificity, metabolic instability, or side effects like weight loss, this compound has demonstrated improved pharmacological properties in preclinical studies. nih.govnih.govmednexus.orgaacrjournals.org
Research findings highlight several advantages of this compound:
Potency and Selectivity: this compound exhibits potent inhibition of both biochemical FASN activity and cellular palmitate synthesis at nanomolar concentrations. medchemexpress.comcancer-research-network.com Its selectivity helps minimize potential off-target effects. nih.govnih.gov
Induction of Apoptosis: Studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including those from breast, prostate, lung, ovarian, and colorectal cancers. nih.govnih.govnih.govoulu.fioncotarget.com This effect appears to be selective for tumor cells, with minimal impact on normal cells. nih.govcancer-research-network.com
Inhibition of Tumor Growth: Preclinical studies using in vivo xenograft models have demonstrated that this compound can inhibit tumor growth in a dose-dependent manner across diverse tumor types. nih.govnih.govmedchemexpress.comcancer-research-network.com
Multiple Mechanisms of Action: Beyond directly blocking fatty acid synthesis, this compound has been shown to disrupt lipid raft architecture, inhibit key signaling pathways (like PI3K-AKT-mTOR and β-catenin), and modulate the expression of genes involved in metabolism, proliferation, and apoptosis. nih.govnih.gov
Activity in Specific Cancer Subtypes: Research suggests that the efficacy of FASN inhibition by this compound may vary depending on the cancer subtype, potentially being more effective in those with a higher dependence on de novo lipogenesis, such as certain breast cancer subtypes. aacrjournals.org
Potential in Combination Therapies: Studies have explored the potential of combining this compound with other therapeutic agents, including chemotherapy drugs like taxanes, showing synergistic or additive anti-tumor effects in preclinical models. acs.orgresearchgate.net
Broad-Spectrum Antiviral Activity: Interestingly, academic research has also revealed that this compound exhibits antiviral activity against certain respiratory viruses, including respiratory syncytial virus (RSV) and human coronaviruses, by inhibiting FASN-dependent palmitate synthesis crucial for viral protein modification and replication. plos.orgnih.govcaymanchem.com
Propiedades
IUPAC Name |
4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDQFUFDAFKCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanisms of Action and Molecular Interactions of Tvb-3166
Direct Inhibition of FASN Activity
TVB-3166 functions as a direct inhibitor of FASN. It is characterized as an orally-available, reversible, potent, and selective inhibitor of this enzyme. nih.govselleckchem.comcancer-research-network.com The inhibition of FASN by this compound has been demonstrated in both biochemical assays using purified FASN and in cellular assays measuring palmitate synthesis. nih.govselleckchem.comcancer-research-network.comtargetmol.com
Inhibition of Palmitate Biosynthesis
A primary consequence of FASN inhibition by this compound is the reduction of de novo palmitate synthesis. nih.govnih.gov Palmitate is a saturated fatty acid that is the main product of FASN activity. nih.gov Studies using techniques such as mass spectrometry have shown a dose-dependent inhibition of 13C-labeled palmitate synthesis in cells treated with this compound. nih.gov This inhibition of palmitate synthesis is considered an on-target activity of this compound. researchgate.netsagimet.com The reduction in palmitate and other saturated fatty acid levels in tumor cells following FASN inhibition by this compound has been observed. nih.gov
Specificity and Reversibility of FASN Inhibition
This compound is described as a selective and reversible inhibitor of FASN. nih.govselleckchem.comcancer-research-network.comtargetmol.comnih.gov The reversibility of FASN inhibition by this compound has been demonstrated in cell-based assays. nih.gov Its selectivity for FASN is a key characteristic, differentiating it from some earlier FASN inhibitors. nih.gov The effects of this compound on cell viability have been shown to be an on-target activity of FASN inhibition, which can be reversed by the addition of exogenous palmitate to the cell culture media. researchgate.netsagimet.complos.org
Dose-Response Relationship with FASN Inhibition
Studies have established a clear dose-response relationship between this compound concentration and FASN inhibition, as well as the subsequent cellular effects. nih.govcancer-research-network.comtargetmol.comnih.govresearchgate.net Dose-dependent inhibition of palmitate synthesis in cells has been observed with this compound treatment. nih.govtargetmol.com The concentration-dependent effects of this compound on cellular palmitate synthesis and cell viability show aligned IC50 values in various tumor cell lines. nih.govsagimet.com Dose-dependent effects of this compound are typically observed within a concentration range of 20-200 nM, which correlates with its IC50 values in biochemical FASN and cellular palmitate synthesis assays. nih.govcancer-research-network.comnih.gov
The following table illustrates the alignment of IC50 values for this compound in biochemical FASN inhibition and cellular palmitate synthesis inhibition in CALU-6 cells:
Assay | This compound IC50 (µM) |
Human FASN Biochemical | 0.042 |
CALU-6 Cell Palmitate | 0.081 |
CALU-6 Cell Viability | 0.061 |
Data derived from search results targetmol.comsagimet.com.
Cellular and Subcellular Effects
Beyond the direct enzymatic inhibition of FASN, this compound induces several significant cellular and subcellular changes, particularly in tumor cells.
Induction of Apoptosis in Tumor Cells
A key effect of this compound is the induction of apoptosis in tumor cells. nih.govselleckchem.comnih.govnih.govresearchgate.netplos.org This has been observed in various tumor cell lines, including those derived from lung and prostate cancers. nih.govnih.gov The induction of apoptosis by FASN inhibition with this compound is considered one of its multiple mechanisms of action that contribute to its anti-tumor activity. nih.gov Studies using techniques like Annexin V and propidium iodide staining followed by flow cytometry, as well as Western blot analysis for cleaved PARP, have demonstrated the induction of apoptosis in tumor cells treated with this compound. nih.gov
Selective Apoptosis in Cancer vs. Non-Cancer Cells
A notable characteristic of this compound is its ability to selectively induce apoptosis in tumor cells while having minimal to no significant effect on normal or non-cancer cells. nih.govselleckchem.comcancer-research-network.comnih.govnih.govresearchgate.net This selective toxicity is a crucial aspect of its potential as a cancer therapeutic. nih.govnih.govnih.gov Non-tumor cells, such as MRC5 fibroblasts, have shown low sensitivity to FASN inhibition by this compound. nih.govresearchgate.net This selectivity is consistent with the observation that many cancers exhibit strong FASN expression and high enzymatic activity, making them more dependent on de novo palmitate synthesis compared to most normal tissues where FASN is expressed at low levels. nih.govaacrjournals.org
Disruption of Lipid Raft Architecture
Inhibition of FASN by this compound disrupts the architecture of lipid rafts within the cell membrane nih.govfrontiersin.orgnih.govmednexus.org. Lipid rafts are specialized microdomains within the plasma membrane enriched in cholesterol and sphingolipids, serving as platforms for the assembly of signaling molecules frontiersin.orgnih.gov. The disruption of these structures is a potential mechanism by which FASN inhibition modulates signal transduction nih.gov. Studies using immunofluorescent staining of lipid rafts (via cholera toxin binding to GM1) have shown that this compound treatment significantly disrupts lipid raft organization in tumor cell lines nih.gov.
Alteration of Palmitoylated Protein Localization
FASN inhibition with this compound alters the localization of palmitoylated proteins nih.govfrontiersin.orgscholaris.cafrontiersin.org. Palmitoylation, the addition of palmitate to cysteine residues of proteins, is a reversible post-translational modification that influences protein targeting, trafficking, membrane association, and function scholaris.cafrontiersin.org. By reducing the availability of palmitate, this compound impairs protein palmitoylation, leading to the mislocalization of membrane-associated proteins researchgate.netfrontiersin.orglongdom.orgfrontiersin.org. For example, FASN inhibition disrupts the membrane localization of raft-associated proteins such as N-Ras nih.govnih.gov. This altered localization of key signaling proteins contributes to the downstream effects on cellular pathways frontiersin.org. This compound has also been shown to reduce tubulin S-palmitoylation frontiersin.org.
Inhibition of Anchorage-Independent Cell Growth
This compound inhibits anchorage-independent cell growth, particularly under lipid-rich conditions nih.govresearchgate.netmedkoo.comadooq.comnih.govnih.gov. Anchorage-independent growth is a hallmark of transformed cells, allowing them to proliferate without being attached to a substrate nih.gov. This inhibition suggests that this compound interferes with the ability of cancer cells to survive and grow in a manner detached from their normal microenvironment, a property often associated with malignancy and metastasis nih.gov.
Modulation of Cell Cycle Progression
This compound modulates cell cycle progression nih.govnih.gov. Studies have shown that FASN inhibition can lead to cell cycle arrest in cancer cells nih.govfrontiersin.orghelsinki.fi.
This compound has been shown to promote cell cycle arrest in the G0/G1 phase in various cancer cell lines nih.govfrontiersin.orghelsinki.fioncotarget.comescholarship.orgresearchgate.net. This arrest prevents cells from progressing from the resting phase (G0) or the first gap phase (G1) into the DNA synthesis phase (S), thereby inhibiting cell proliferation nih.govfrontiersin.orghelsinki.fi. This effect contributes to the anti-proliferative activity of this compound in tumor cells nih.gov.
Signal Transduction Pathway Modulation
This compound inhibits multiple signal transduction pathways critical for tumor cell growth, proliferation, and survival nih.govresearchgate.netcancer-research-network.comfrontiersin.orglongdom.orgnih.govnih.govmednexus.orgoulu.fi.
Inhibition of PI3K-AKT-mTOR Pathway
A key signal transduction pathway modulated by this compound is the PI3K-AKT-mTOR pathway nih.govcancer-research-network.comfrontiersin.orglongdom.orgnih.govnih.govmednexus.orgfrontiersin.orgoulu.fi. This pathway is frequently hyperactivated in cancer and plays a central role in regulating cell growth, proliferation, survival, and metabolism nih.govmednexus.orgoulu.fi. This compound has been shown to inhibit signal transduction through the PI3K-AKT-mTOR pathway in various tumor cell lines nih.govfrontiersin.orglongdom.orgnih.govnih.govoulu.fi. This inhibition is observed in a dose-dependent manner and is considered a significant mechanism contributing to the anti-tumor activity of this compound frontiersin.orgnih.govoulu.fi. The disruption of lipid raft architecture and altered localization of palmitoylated proteins, including components of this pathway, are believed to contribute to the inhibition of PI3K-AKT-mTOR signaling frontiersin.orglongdom.orgnih.gov.
Data Table: Effects of this compound on PI3K-AKT-mTOR Pathway Activity
Cell Line | This compound Concentration | Effect on PI3K-AKT-mTOR Pathway Activity | Citation |
CALU-6 | 0.02, 0.2, 2.0 μM | Dose-dependent inhibition | nih.gov |
COLO-205 | 0.02, 0.2, 2.0 μM | Dose-dependent inhibition | nih.gov |
OVCAR-8 | 0.02, 0.2, 2.0 μM | Dose-dependent inhibition | nih.gov |
22Rv1 | 0.02, 0.2, 2.0 μM | Dose-dependent inhibition | nih.gov |
OSCC cell lines | Not specified | Decreased activation of AKT | oulu.fi |
Note: Data compiled from cited sources. Specific quantitative data for all cell lines and concentrations were not consistently available across sources.
Inhibition of β-catenin Pathway
FASN inhibition by this compound has been shown to disrupt signal transduction through the β-catenin pathway nih.govnih.govmednexus.orgoulu.fimedchemexpress.comprobechem.com. The β-catenin pathway plays a crucial role in cell proliferation, differentiation, and survival, and its aberrant activation is frequently observed in various cancers. Studies have demonstrated that this compound treatment leads to a dose-dependent inhibition of β-catenin pathway activity nih.gov. This inhibition occurs at multiple levels, including the reduction of phosphorylation of β-catenin on serine 675, which is important for its stability, nuclear localization, and transcriptional activity nih.gov. Consequently, this compound treatment can decrease β-catenin protein expression levels and lower the transcriptional activity driven by TCF promoters, which are downstream effectors of the β-catenin pathway nih.gov. Inhibition of the β-catenin pathway by this compound has been observed in various tumor cell lines, including those derived from colon and lung cancers nih.gov.
Effects on S6 Phosphorylation
This compound has also been shown to affect the phosphorylation of ribosomal protein S6 nih.govmdpi.compreprints.orgmdpi.comresearchgate.net. S6 phosphorylation is a downstream event in the PI3K-AKT-mTOR signaling pathway, which is a major regulator of cell growth, proliferation, and survival nih.gov. Inhibition of FASN with this compound has been observed to result in the inhibition of S6 phosphorylation at serine 240 and 244 in a variety of tumor cell lines, including those from lung, colon, prostate, ovary, and breast cancers nih.gov. The extent of S6 phosphorylation inhibition can vary between different cell lines nih.gov. While inhibition of both AKT and S6 phosphorylation is frequently observed, some cell lines may show inhibition of S6 phosphorylation without a significant effect on AKT phosphorylation nih.gov. Recent studies in acute myeloid leukemia (AML) cell lines with activating c-Kit or FLT3-ITD mutations have also demonstrated that FASN inhibition by this compound leads to a significant downregulation of phospho-S6 (pS6), suggesting decreased p70-S6 kinase activity mdpi.compreprints.orgmdpi.comresearchgate.net.
Gene Expression Reprogramming
Beyond its direct impact on signaling pathways, this compound-mediated FASN inhibition also leads to significant reprogramming of gene expression in tumor cells nih.govnih.govmednexus.orgresearchgate.netaacrjournals.org.
Modulation of Genes Related to Metabolism, Proliferation, and Apoptosis
FASN inhibition with this compound modulates the expression of a wide range of genes involved in critical cellular processes, including metabolism, proliferation, and apoptosis nih.govnih.govmednexus.orgresearchgate.netaacrjournals.org. These changes in gene expression contribute to the observed anti-tumor effects of this compound, such as the induction of apoptosis and inhibition of cell growth medchemexpress.comnih.govnih.govoulu.fi. Studies using microarray analysis and RNA sequencing have revealed that this compound treatment alters the expression of genes associated with pathways like sterol biosynthesis and the cell cycle nih.gov. The significant changes in membrane structure and signal transduction pathways induced by this compound are thought to contribute to this reprogramming of gene expression nih.gov. This modulation of gene expression is considered a key mechanism by which FASN inhibition impacts tumor cell biology nih.govmednexus.orgresearchgate.netaacrjournals.org.
Impact on Beta-Tubulin Expression and Microtubule Organization
This compound has been shown to impact beta-tubulin expression and disrupt microtubule organization in tumor cells researchgate.netnih.govresearchgate.netscite.aiacs.orgsagimet.com. Tubulins, including beta-tubulin, are proteins that undergo post-translational modification by palmitoylation, a process that involves the addition of palmitate researchgate.netnih.govscite.aiacs.org. This modification can influence protein localization and function, including the anchoring of microtubules to cell membranes researchgate.net. FASN inhibition with this compound significantly reduces tubulin palmitoylation and decreases beta-tubulin mRNA expression in tumor cells nih.govresearchgate.netscite.ai. This reduction in tubulin palmitoylation and expression, coupled with changes in microtubule structure, disrupts the normal organization of cellular microtubules nih.govresearchgate.netscite.aiacs.org. This disruption of microtubule organization is considered an additional consequence of FASN inhibition and contributes to the anti-tumor activity of this compound, particularly in combination with agents that target microtubules like taxanes nih.govresearchgate.netscite.aiacs.orgsagimet.com.
Table 1: Summary of Key Molecular Effects of this compound
Mechanism/Effect | Description | Relevant Pathways/Proteins Affected | Observed Outcome in Tumor Cells |
Inhibition of β-catenin Pathway | Disrupts signal transduction and transcriptional activity of the β-catenin pathway. | β-catenin (S675 phosphorylation), LRP6, TCF promoters, c-Myc | Reduced pathway activity, decreased protein levels, lowered transcription. nih.govnih.govmednexus.orgoulu.fimedchemexpress.comprobechem.com |
Effects on S6 Phosphorylation | Inhibits phosphorylation of ribosomal protein S6. | S6 (S240, S244), PI3K-AKT-mTOR pathway, c-Kit signaling, FLT3-ITD signaling | Decreased S6 phosphorylation, potential impact on protein synthesis. nih.govmdpi.compreprints.orgmdpi.comresearchgate.net |
Gene Expression Reprogramming | Modulates the expression of genes involved in various cellular processes. | Genes related to metabolism, proliferation, apoptosis, cell cycle, sterol biosynthesis | Altered cellular functions, induction of apoptosis, growth inhibition. nih.govnih.govmednexus.orgresearchgate.netaacrjournals.org |
Impact on Beta-Tubulin Expression and Microtubule Organization | Reduces beta-tubulin palmitoylation and mRNA expression, disrupts microtubule structure. | Beta-tubulin, alpha-tubulin, Microtubules | Disrupted microtubule organization, potential sensitization to microtubule-targeting agents. researchgate.netnih.govresearchgate.netscite.aiacs.orgsagimet.com |
Preclinical Research and Therapeutic Applications
Oncological Research
Preclinical studies have explored the efficacy of TVB-3166 in various cancer models, primarily focusing on its ability to inhibit tumor growth as a single agent and in combination with other therapies nih.govnih.govsagimet.com. The anti-tumor effects of this compound are linked to mechanisms including the disruption of lipid raft architecture, inhibition of signal transduction pathways such as PI3K-AKT-mTOR and β-catenin, and the induction of apoptosis in tumor cells sagimet.comnih.govnih.gov.
Efficacy in Xenograft Tumor Models
This compound has demonstrated efficacy in inhibiting tumor growth in a range of in vivo xenograft models derived from various human cancers medchemexpress.comnih.govresearchgate.netsagimet.comnih.gov. These studies often involve administering this compound orally to mice bearing human tumor xenografts and monitoring tumor volume changes compared to control groups sagimet.comresearchgate.net.
In NSCLC xenograft models, this compound has shown significant anti-tumor activity, particularly when combined with taxanes like paclitaxel or docetaxel nih.govresearchgate.net. In studies using CALU6, A549, and a patient-derived NSCLC tumor (CTG-0165_P + 6) xenografts, combination treatment with this compound and a taxane resulted in significantly enhanced anti-tumor efficacy compared to single-agent treatment nih.govresearchgate.net. The combination treatment led to tumor regression in the CALU6 and CTG-0165_P + 6 models nih.govresearchgate.net. In the A549 model, this compound combined with paclitaxel or docetaxel inhibited tumor growth by 76% and 81%, respectively nih.govresearchgate.net.
Table 1: this compound Efficacy in NSCLC Xenograft Models (Combination with Taxanes)
NSCLC Model | Combination Treatment | Tumor Growth Inhibition (%) | Tumor Regression Observed | Citation |
CALU6 | This compound + Paclitaxel | Synergistic Inhibition | Yes | nih.govresearchgate.net |
A549 | This compound + Paclitaxel | 76 | No | nih.govresearchgate.net |
A549 | This compound + Docetaxel | 81 | No | nih.govresearchgate.net |
CTG-0165_P + 6 | This compound + Paclitaxel | Synergistic Inhibition | Yes | nih.govresearchgate.net |
Single-agent this compound did not significantly inhibit tumor growth in these specific NSCLC xenograft studies, while single-agent paclitaxel exhibited 48-63% tumor growth inhibition and docetaxel showed comparable activity (48% and 52% in A549) nih.govresearchgate.net.
This compound has demonstrated anti-tumor effects in prostate cancer models, including enhancing the anti-tumor effect of taxanes in a xenograft model using 22Rv1 cells nih.gov. In 22Rv1 castration-resistant prostate tumor cell xenografts, combined treatment with this compound and paclitaxel showed significantly improved anti-tumor efficacy compared to single-agent treatments, resulting in a tumor growth inhibition of 97% researchgate.net. This compound has also been shown to induce apoptosis and reduce growth in 22Rv1 prostate cancer cells in vitro nih.govnih.gov.
Table 2: this compound Efficacy in Prostate Cancer Xenograft Models (Combination with Paclitaxel)
Prostate Cancer Model | Combination Treatment | Tumor Growth Inhibition (%) | Citation |
22Rv1 | This compound + Paclitaxel | 97 | researchgate.net |
In ovarian cancer xenograft studies, this compound has shown dose-dependent inhibition of tumor growth nih.gov. In OVCAR-8 ovarian adenocarcinoma cell xenografts, combined treatment with this compound and paclitaxel significantly improved anti-tumor efficacy compared to single-agent treatments, with a tumor growth inhibition of 130% researchgate.net. Notably, the OVCAR8 model exhibited significant single-agent activity with this compound, showing 59% and 74% tumor growth inhibition at 60 mg/kg and 100 mg/kg doses, respectively researchgate.net.
Table 3: this compound Efficacy in Ovarian Cancer Xenograft Models (Single Agent and Combination)
Ovarian Cancer Model | Treatment | Tumor Growth Inhibition (%) | Citation |
OVCAR8 | This compound (60 mg/kg) | 59 | researchgate.net |
OVCAR8 | This compound (100 mg/kg) | 74 | researchgate.net |
OVCAR8 | This compound + Paclitaxel | 130 | researchgate.net |
This compound has demonstrated anti-tumor activity in established CRC cell lines and primary CRC cells nih.govaacrjournals.orgiiarjournals.org. In vitro studies showed that this compound decreased viability in multiple CRC cell lines nih.gov. Inhibition of proliferation by TVB compounds, including this compound, was associated with decreased expression of active β-catenin, c-MYC, pAkt, and survivin, and an increase in apoptosis aacrjournals.org. While this compound is undergoing preclinical evaluation for use in CRC patients, a related analogue, TVB-3664, showed a significant decrease in tumor volume in 30% of CRC patient-derived xenograft (PDX) cases nih.goviiarjournals.org. This suggests variability in response to FASN inhibitors in CRC, and the presence of FASN expression may not solely predict response nih.goviiarjournals.org.
Studies evaluating the effects of this compound on OSCC cell lines, specifically SCC-9 ZsG and its metastatic derivative LN-1A, have shown promising anticancer properties nih.govoulu.fi. This compound significantly reduced cell viability and proliferation in both cell lines in a dose-dependent manner nih.govoulu.fi. It also promoted cell cycle arrest and apoptosis, and increased adhesion to myogel nih.govoulu.fi. The IC50 values for reducing cell viability were 30 µM for SCC-9 ZsG and 37 µM for LN-1A oulu.fi. This compound also reduced the migration of SCC-9 ZsG cells nih.govoulu.fi.
Table 4: this compound Effects on OSCC Cell Lines (In Vitro)
OSCC Cell Line | Effect on Cell Viability | IC50 (µM) | Effect on Proliferation | Effect on Apoptosis | Effect on Migration | Citation |
SCC-9 ZsG | Reduced | 30 | Inhibited | Promoted | Reduced | nih.govoulu.fi |
LN-1A | Reduced | 37 | Inhibited | Promoted | Not specified | nih.govoulu.fi |
These preclinical findings suggest that this compound, particularly in combination with other agents like taxanes, holds potential as a therapeutic strategy for various cancers.
Combination Therapies in Cancer
Synergy with Taxanes (e.g., Paclitaxel, Docetaxel)
This compound has demonstrated synergistic activity with taxanes like paclitaxel and docetaxel in various preclinical models, including taxane-resistant prostate cancer cells and diverse xenograft tumor models. sagimet.comnih.govacs.orgnih.govresearchgate.net
In taxane-resistant prostate cancer cell lines (PC3-TxR and DU145-TxR), this compound synergistically inhibited cell viability when combined with docetaxel. acs.orgnih.gov For instance, a combination of 10 µM this compound and 50 nM docetaxel resulted in significantly lower cell viability (3% of untreated control) compared to either drug alone at the same concentrations (close to 100% viability). acs.org Synergy scores based on the Bliss model were notably high in PC3-TxR cells, reaching up to 97. acs.org
Studies in xenograft tumor models, including non-small-cell lung cancer (NSCLC), ovarian, and prostate tumors, have shown that combining this compound with paclitaxel or docetaxel leads to significantly enhanced tumor growth inhibition compared to single-agent treatment. sagimet.comnih.govresearchgate.net Tumor regression was observed in several xenograft models with the combination therapy. sagimet.comnih.gov For example, in the A549 NSCLC tumor model, this compound combined with paclitaxel or docetaxel inhibited tumor growth by 76% and 81%, respectively. nih.govresearchgate.net
The mechanism underlying this synergy is thought to involve FASN inhibition disrupting tubulin palmitoylation and microtubule organization, as well as sensitizing tumor cells to FASN inhibition-mediated effects on gene expression and pathways like β-catenin signaling. sagimet.comnih.govaacrjournals.org this compound treatment has been shown to decrease β-tubulin expression and disrupt microtubule structures in tumor cells. nih.govaacrjournals.orgresearchgate.net
Combination with BCL2 Inhibitors (e.g., ABT263, Venetoclax)
Preclinical studies suggest that FASN inhibition with this compound can enhance the sensitivity of cancer cells to BCL2 inhibitors such as ABT-263 (navitoclax) and venetoclax (ABT-199). dtic.milnih.govresearchgate.netdtic.milresearchgate.net This combination strategy aims to overcome resistance to mitochondrial apoptosis, a common mechanism of chemoresistance in various cancers, including pancreatic cancer. nih.gov
In pancreatic cancer cells, FASN inhibition dramatically increased sensitivity to ABT-263 and venetoclax both in vitro and in vivo xenograft models, particularly in cells with high FASN expression. nih.govresearchgate.netresearchgate.net The combination of a FASN inhibitor (including TVB-3664, an analogue of this compound) with navitoclax or venetoclax resulted in strong tumor growth inhibition in BT-474 human breast cancer xenografts, whereas the BCL2 inhibitors alone showed limited efficacy. dtic.mildtic.mil This suggests that targeting FASN can re-sensitize cancer cells to the pro-apoptotic effects of BCL2 inhibitors by shifting the balance of pro- and anti-apoptotic proteins. dtic.milnih.govresearchgate.netresearchgate.net
Combination with Microtubule-Stabilizing and -Destabilizing Drugs
This compound has shown synergistic effects not only with microtubule-stabilizing agents like docetaxel but also with microtubule-destabilizing drugs such as vinblastine, vincristine, vinorelbine, and colchicine in taxane-resistant prostate cancer cells. acs.orgnih.govnih.gov
In PC3-TxR and DU145-TxR cells, this compound synergistically inhibited cell viability when combined with vinblastine. acs.orgnih.govnih.gov Combinations of FASN inhibitors with docetaxel enhanced microtubule stability compared to docetaxel alone, while combinations with vinblastine diminished microtubule stability compared to vinblastine alone. acs.orgnih.govnih.gov Synergy scores for the combination of this compound with vincristine and colchicine were also high in PC3-TxR cells. acs.orgnih.gov This indicates that FASN inhibition can synergize with different classes of microtubule-targeting agents in resistant cell lines.
Tumor Type Sensitivity and Biomarker Identification
Identifying tumor types sensitive to FASN inhibition and associated biomarkers is crucial for guiding the clinical application of this compound.
Tumor Type Sensitivity and Biomarker Identification
Association with Breast Cancer Subtypes (e.g., Luminal A)
Preclinical studies suggest that sensitivity to FASN inhibition with this compound may be associated with specific breast cancer subtypes. aacrjournals.org A lipogenic metabolic subtype is strongly linked to the Luminal A breast cancer subtype. aacrjournals.orgoncotarget.com In vitro studies using this compound demonstrated selective inhibition of growth and viability in Luminal A breast cancer cells, with no significant effect observed in Luminal B subtype cells. aacrjournals.org This differential sensitivity was also supported by studies in short-term patient-derived cultures. aacrjournals.org The mechanism may involve this compound rapidly disrupting fatty acid synthesis, leading to the disruption of lipid raft architecture and inducing apoptosis in sensitive cells. nih.govaacrjournals.org While some studies indicate this compound induces cell death in MCF-7 luminal breast cancer cells and enhances radiosensitivity, another study unexpectedly found no significant difference in sensitivity to this compound between different triple-negative breast cancer cell lines. researchgate.netresearcher.lifebiorxiv.org
Correlation with FASN Expression in CRC
The correlation between FASN expression levels and sensitivity to FASN inhibition by this compound in colorectal cancer (CRC) has been investigated, with some variability observed. nih.govresearchgate.net While some studies in established CRC cell lines noted a correlation between high FASN expression and increased sensitivity to FASN inhibition, this correlation was not consistently observed in in vivo studies or across all CRC models. iiarjournals.orgnih.govresearchgate.net For example, a panel of CRC cell lines treated with this compound showed a wide range of sensitivity, with low FASN expression in certain cell lines (SW480, SW620, and LIM2405) being associated with resistance. nih.govresearchgate.net Increased resistance in CRC cells also appeared to be linked to increased basal activation of pAkt and pAMPK. nih.gov Patient-derived xenograft studies also showed variability in response to a related FASN inhibitor (TVB-3664), with significant tumor volume decrease observed in only a subset of tumors despite high FASN expression in most cases. iiarjournals.org This suggests that while FASN expression is often elevated in CRC and associated with advanced stages, it may not be the sole predictor of sensitivity to FASN inhibitors like this compound, and other factors or pathway activations may play a role. iiarjournals.orgnih.govmdpi.com
Here is a summary of some preclinical findings in data tables:
Synergy with Taxanes in Prostate Cancer Cells acs.org
Cell Line | Combination (this compound + Docetaxel) | Cell Viability (% of untreated control) | Synergy Score (Bliss model) |
PC3-TxR | 10 µM + 50 nM | 3% | Up to 97 |
DU145-TxR | This compound + Docetaxel | Significantly reduced | Up to 65 |
Tumor Growth Inhibition in NSCLC Xenografts with this compound and Taxanes nih.govresearchgate.net
Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Tumor Regression Observed |
CALU6 | This compound + Paclitaxel | Significantly enhanced | Yes |
A549 | This compound + Paclitaxel | 76% | No |
A549 | This compound + Docetaxel | 81% | No |
CTG-0165_P + 6 | This compound + Paclitaxel | Significantly enhanced | Yes |
Sensitivity of CRC Cell Lines to this compound nih.govresearchgate.net
CRC Cell Line | Sensitivity to this compound (0.2 µM for 7 days) | Associated FASN Expression |
CaCo2 | Sensitive | High |
HT29 | Sensitive | High |
SW480 | Resistant | Low |
SW620 | Resistant | Low |
LIM2405 | Resistant | Low |
Identification of Biomarkers for FASN Inhibition Sensitivity
Preclinical studies utilizing this compound and its analog TVB-2640 have aimed to identify biomarkers associated with sensitivity to FASN inhibition aacrjournals.orgnih.gov. Analysis of lipid, metabolite, protein, and RNA expression in tumor and serum samples from xenograft studies has shown drug-induced modulation consistent with in vitro findings aacrjournals.org. These changes include decreased levels of palmitate and associated lipids, as well as increased expression of acylcarnitine species aacrjournals.org. Candidate biomarkers for selecting tumors highly sensitive to FASN inhibition have been identified through these studies nih.govnih.gov. Linear regression analysis has been used to identify genes whose expression correlates with cell viability after this compound treatment sagimet.com. For instance, MYC gene expression combined with a second marker can stratify tumor cell lines based on their sensitivity to FASN inhibition sagimet.com.
Endocrine-Resistant Breast Cancer
This compound has demonstrated potential as a therapeutic strategy for endocrine-resistant breast cancer in preclinical models nih.govaacrjournals.orgresearchgate.net. Treatment with this compound leads to a marked inhibition of proliferation in tamoxifen-, fulvestrant-, and palbociclib-resistant breast cancer cells compared to parental cells aacrjournals.org. This compound significantly inhibited tumor growth in mice with tamoxifen-resistant breast tumors and decreased the proliferation of primary tumor explants nih.govresearchgate.netaacrjournals.org. While TVB-2640, a closely related FASN inhibitor, showed limited effects on the growth of some endocrine-resistant breast cancer cells despite effective FASN blockade, this compound has been shown to decrease the growth of MCF7-TamR cells potentially through degradation of ERα nih.govbiorxiv.org.
Reduction of ERα Levels and Subcellular Localization
FASN inhibition by this compound significantly reduces Estrogen Receptor alpha (ERα) levels, particularly in endocrine-resistant cells, and alters its subcellular localization nih.govaacrjournals.orgresearchgate.netaacrjournals.org. Western blotting and immunofluorescent confocal microscopy have shown this reduction in ERα levels and altered localization upon this compound treatment aacrjournals.org. This reduction in ERα expression upon this compound treatment is mediated through the induction of endoplasmic reticulum stress nih.govaacrjournals.orgresearchgate.netaacrjournals.org. The expression of ERα was rescued upon treatment with palmitate or an ER stress inhibitor, suggesting the link between FASN inhibition, ER stress, and ERα degradation aacrjournals.org.
Induction of Endoplasmic Reticulum Stress
The reduction of ERα expression observed with this compound treatment in tamoxifen-resistant breast cancer cells is mediated through the induction of endoplasmic reticulum (ER) stress nih.govaacrjournals.orgresearchgate.netaacrjournals.org. The depletion of intracellular palmitate due to FASN inhibition can alter the lipid composition within the membranes of the plasma membrane and the endoplasmic reticulum aacrjournals.org. ER stress can inhibit protein translation through the phosphorylation of eukaryotic initiating factor 2-alpha (p-eIF2α) and can be activated by various stimuli, including altered phospholipid composition aacrjournals.org. Analysis of p-eIF2α protein levels by Western blotting has been used to investigate the induction of ER stress upon this compound treatment nih.govaacrjournals.org.
Antiviral Research
Inhibition of Respiratory Syncytial Virus (RSV) Replication
This compound has demonstrated antiviral activity against Respiratory Syncytial Virus (RSV) nih.govmdpi.complos.orgabmole.comnih.gov. FASN inhibition by this compound reduces the production of RSV progeny in vitro from infected human lung epithelial cells and in vivo from mice challenged intranasally with RSV nih.govplos.orgnih.gov. The antiviral effect of this compound is a direct consequence of reducing de novo palmitate synthesis nih.govplos.orgnih.gov. Supplementation with exogenous palmitate partially restored RSV replication in this compound-treated cells nih.govplos.org. This compound has minimal effect on RSV entry but significantly reduces viral RNA replication, protein levels, viral particle formation, and the infectivity of released viral particles nih.govplos.orgnih.gov. This compound substantially impacts viral replication, reducing the production of infectious progeny significantly in vitro nih.govplos.org.
Reduction of Lung Viral Titers
In vivo studies have shown that oral administration of this compound to RSV-infected mice reduces RSV lung titers caymanchem.comnih.govplos.orgabmole.combertin-bioreagent.com. For instance, oral administration of this compound to RSV-A (Long)-infected BALB/c mice resulted in a significant reduction in RSV lung titers when administered on the day of infection or one day post-infection nih.govplos.org.
Here is a summary of the reduction in lung viral titers observed in a mouse model:
Treatment Group | Reduction in RSV Lung Titers (Fold) |
This compound (Day of infection) | 21-fold |
This compound (One day post-infection) | 9-fold |
Based on data from RSV-A (Long)-infected BALB/c mice nih.govplos.org.
This compound has also shown broad-spectrum activity against other respiratory viruses, including RSV B, human parainfluenza 3 (PIV3), and human rhinovirus 16 (HRV16) in vitro nih.govplos.org.
Effects on RSV Protein Levels and RNA Replication
This compound has been shown to significantly reduce viral RNA replication and protein levels in cells infected with Respiratory Syncytial Virus (RSV). Studies using RSV-infected human lung epithelial cells (A549) demonstrated that treatment with this compound led to a substantial decrease in the intracellular levels of RSV protein and RNA. nih.govplos.orgresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org This suggests that inhibiting FASN disrupts essential steps in the RSV replication cycle that depend on de novo fatty acid synthesis. nih.govplos.orgresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org
Impairment of Progeny Virion Infectivity
In addition to reducing viral load within infected cells, this compound treatment also impairs the infectivity of the progeny virions released. nih.govplos.orgresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org Progeny virions produced from this compound-treated cells exhibit a reduced ability to replicate in naive cells. plos.org This suggests that the inhibition of FASN and the subsequent reduction in palmitate synthesis may alter the composition of the viral envelope or the structure of viral particles, rendering them less infectious. nih.govplos.orgresearchgate.net
Data from studies on RSV-infected A549 cells treated with this compound highlight the impact on infectious progeny production:
Treatment | Reduction in Infectious Progeny (fold) |
This compound (RSV A2) | 220 |
This compound (PIV3) | 275 |
TVB-2722 (HRV16) | 40 |
Note: TVB-2722 is a structurally related FASN inhibitor. nih.gov
Broad-Spectrum Antiviral Activity against Respiratory Viruses
This compound has demonstrated broad-spectrum antiviral activity against several respiratory viruses beyond RSV, including human parainfluenza 3 (PIV3) and human rhinovirus 16 (HRV16). nih.govplos.orgresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org Studies have shown that this compound inhibits the production of infectious progeny for these viruses in relevant cell lines (A549, HEp2, and HeLa cells). nih.govplos.orgresearchgate.netresearchgate.netresearchgate.net This broad activity suggests that the host factor FASN, targeted by this compound, plays a crucial role in the replication cycles of multiple respiratory pathogens. nih.govplos.orgresearchgate.netsemanticscholar.org
Impact on Human Coronaviruses
This compound has also shown significant impact on human coronaviruses, including SARS-CoV-2 and human CoV-229E. mdpi.comfrontiersin.orgnih.govnih.govbiorxiv.orgresearchgate.netscholaris.canews-medical.net Its effects are primarily mediated through the inhibition of FASN and the subsequent reduction in S-acylation of viral proteins, particularly the Spike protein. mdpi.comfrontiersin.orgnih.govbiorxiv.orgresearchgate.netscholaris.canews-medical.net
A key mechanism by which this compound impacts coronaviruses is by preventing the S-acylation (palmitoylation) of the viral Spike protein. mdpi.comfrontiersin.orgnih.govbiorxiv.orgresearchgate.netscholaris.canews-medical.netnih.govdntb.gov.ua The Spike protein of coronaviruses is S-acylated on multiple cysteine residues, a modification crucial for its function in mediating host cell entry and membrane fusion. nih.govbiorxiv.orgresearchgate.netscholaris.canews-medical.netnih.gov this compound-mediated inhibition of FASN reduces the availability of palmitoyl-CoA, which is necessary for this post-translational modification. mdpi.comfrontiersin.orgnih.govbiorxiv.orgresearchgate.netscholaris.canews-medical.net Studies have confirmed that treating cells with this compound inhibits the S-acylation of both SARS-CoV-2 and human CoV-229E Spike proteins. nih.govbiorxiv.orgresearchgate.netscholaris.canews-medical.net
Inhibition of S-acylation of the Spike protein by this compound leads to the attenuation of SARS-CoV-2 infection and spread in vitro. mdpi.comnih.govbiorxiv.orgresearchgate.netscholaris.canews-medical.net By interfering with the proper S-acylation of the Spike protein, this compound impairs its ability to catalyze membrane fusion, a critical step for viral entry and cell-to-cell spread. nih.govbiorxiv.orgresearchgate.netscholaris.canews-medical.net Research has shown that this compound treatment attenuates the ability of SARS-CoV-2 and human CoV-229E to spread in cell cultures. nih.govbiorxiv.orgresearchgate.netscholaris.canews-medical.net For instance, in a plaque assay, this compound treatment significantly reduced human CoV-229E plaque formation. biorxiv.orgresearchgate.netnews-medical.net
Data from a human CoV 229E plaque assay in MRC-5 cells treated with this compound shows a significant reduction in plaque formation:
Treatment | Plaque Formation Reduction (%) |
This compound (0.2 µM) | Nearly 86 |
Data based on a four-day infection period. biorxiv.orgresearchgate.netnews-medical.net
Studies in murine models of coronavirus infection have indicated that this compound can promote survival. biorxiv.orgresearchgate.netscholaris.canews-medical.net In mice challenged with a lethal dose of murine hepatitis virus (MHV-S), an orally available FASN inhibitor like this compound demonstrated the ability to prolong survival and even lead to recovery in some cases. biorxiv.orgresearchgate.netscholaris.canews-medical.net This suggests that reducing palmitoyl-CoA levels through FASN inhibition is beneficial during coronavirus infection in vivo, likely due to the impact on viral protein S-acylation and subsequent reduction in virulent progeny production. biorxiv.orgresearchgate.netscholaris.canews-medical.net
Treatment Group | Outcome in MHV-S Infected Mice |
Control | Signs of disease within 2 days, continued progression |
This compound (30 mg/kg/day) | Prolonged survival, some recovery |
Treatment was administered daily by oral gavage. biorxiv.orgresearchgate.netscholaris.canews-medical.net
Advanced Methodologies and Analytical Approaches in Tvb-3166 Research
In Vitro Experimental Models
In vitro studies using various cell lines have been instrumental in understanding how TVB-3166 impacts cellular processes. These models allow for controlled investigation of the compound's effects on viability, proliferation, apoptosis, and key signaling pathways.
Cell Viability Assays (e.g., MTT, Cell Titer Glo, WST-1)
Research findings indicate that this compound selectively inhibits the growth and viability of certain cancer cell subtypes, such as Luminal A breast cancer cells, while having no effect on others, like Luminal B subtype aacrjournals.org. The sensitivity to this compound has been shown to vary among different tumor cell lines oncotarget.com. For instance, this compound caused cell death in CALU-6 non-small-cell lung tumor cells with a cellular IC₅₀ value of 0.10 μM, which aligns with the concentrations needed to inhibit cellular palmitate synthesis (IC₅₀ 0.081 μM) and FASN in a biochemical assay (0.042 μM) nih.gov. In Diffuse Large B-cell Lymphoma (DLBCL) cell lines, this compound strongly impacted survival in a dose-dependent manner mdpi.comresearchgate.net. Studies using MTT assays have determined IC₅₀ values for this compound in various bNHL cell lines, including Raji (110 nM), SUDHL2 (227 nM), SUDHL4 (78 nM), and SUDHL10 (433 nM) nih.gov.
Table 1: Representative IC₅₀ Values of this compound in Various Cell Lines
Cell Line Type | Cell Line Name(s) | Assay Method | IC₅₀ Value (approx.) | Source |
Non-small-cell lung tumor | CALU-6 | Not specified | 0.10 μM | nih.gov |
bNHL | Raji | MTT | 110 nM | nih.gov |
bNHL | SUDHL2 | MTT | 227 nM | nih.gov |
bNHL | SUDHL4 | MTT | 78 nM | nih.gov |
bNHL | SUDHL10 | MTT | 433 nM | nih.gov |
Luminal A breast cancer | Not specified | Not specified | Inhibited viability | aacrjournals.org |
Luminal B breast cancer | Not specified | Not specified | No effect on viability | aacrjournals.org |
DLBCL | MD901, OCI-Ly19, SU-DHL4 | Trypan Blue | Dose-dependent death | mdpi.comresearchgate.net |
Cell Proliferation Assays (e.g., Cell Counting)
Cell proliferation assays, such as direct cell counting, are used to quantify the number of cells over time following this compound treatment, providing insights into its effect on cell growth rates plos.orgnih.govnih.gov. While specific data tables for cell counting were not extensively detailed in the provided snippets, the observed reduction in cell viability and induction of apoptosis by this compound in various cancer cell lines inherently indicates an inhibition of cell proliferation nih.govaacrjournals.orgmdpi.comnih.govnih.gov. The selective inhibition of growth in Luminal A breast cancer cells compared to Luminal B cells after 14 days of incubation with this compound highlights the differential impact based on cellular metabolic profiles aacrjournals.org.
Apoptosis and Cell Death Analysis (e.g., Annexin V/7-ADD, PI staining)
Apoptosis and cell death analysis techniques, including Annexin V/7-AAD or Propidium Iodide (PI) staining followed by flow cytometry, are crucial for determining if this compound induces programmed cell death nih.govnih.gov. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI and 7-AAD are membrane-impermeable dyes that stain the DNA of cells with compromised membrane integrity, characteristic of late apoptosis or necrosis nih.govwikipedia.orgfishersci.cabiorxiv.org.
Studies have shown that this compound induces tumor cell death through an apoptotic mechanism aacrjournals.org. Pharmacological inhibition of FASN using this compound causes an increase in apoptosis in breast and prostate cancer cell lines, a response not observed in non-cancer cells advancedrejuvenationinstitute.comnih.gov. Annexin V/PI staining and flow cytometry have been used to assess apoptotic cell death in pancreatic cancer cell lines treated with this compound nih.gov. Exposure to this compound significantly increased the number of Annexin V-positive apoptotic cells in FASN-high expressing pancreatic cancer cell lines (PANC-1 and MiaPaCa-2) compared to FASN-low expressing cells (BxPC-3) nih.gov. Similarly, Annexin-V staining and flow cytometry showed a dose-dependent increase in apoptosis in certain bNHL cell lines (SUDHL4 and Raji) treated with this compound nih.gov.
Anchorage-Independent Growth Assays
Anchorage-independent growth assays, often performed using soft agar, assess the ability of cells to grow and form colonies without being attached to a solid surface, a hallmark of cellular transformation and tumorigenicity researchgate.net. While specific detailed findings using this compound in this assay were not extensively provided in the search results, one source mentions that this compound inhibits anchorage-independent cell growth under lipid-rich conditions nih.gov. This suggests that by inhibiting FASN and thus reducing de novo lipid synthesis, this compound can impair the ability of cancer cells to grow in an anchorage-independent manner.
Immunofluorescent Confocal Microscopy for Lipid Raft Architecture
Immunofluorescent confocal microscopy is utilized to visualize cellular structures and protein localization researchgate.netwikipedia.org. In the context of this compound research, this technique has been employed to examine the impact of FASN inhibition on lipid raft architecture within cell membranes researchgate.netadvancedrejuvenationinstitute.comnih.gov. Lipid rafts are cholesterol- and sphingolipid-rich microdomains in the plasma membrane that play roles in cell signaling and protein trafficking.
Mechanistic studies suggest that this compound quickly disrupts fatty acid synthesis, leading to the disruption of lipid raft architecture aacrjournals.org. The effect of this compound on lipid raft architecture has been examined using immunofluorescent confocal microscopy to check palmitoylated protein localization advancedrejuvenationinstitute.comnih.gov. Data reveal that FASN inhibition disrupts lipid raft distribution in membranes, altering the localization of raft-associated proteins such as N-Ras advancedrejuvenationinstitute.comnih.gov. This disruption of lipid raft integrity is considered one of the mechanisms by which this compound exerts its anti-tumor activity nih.gov.
Western Blot Analysis for Protein Expression (e.g., FASN, p-AKT, CPT1-α, EMT markers, ERα, p-eIF2α)
Western blot analysis is a widely used technique to detect and quantify specific proteins in cell lysates, providing insights into the molecular pathways affected by this compound researchgate.netnih.govnih.govcenmed.com. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins.
Studies have used Western blot to analyze the expression levels of various proteins following this compound treatment. These include FASN itself, to confirm target engagement or regulatory feedback; phosphorylated AKT (p-AKT), a key component of the PI3K-AKT-mTOR signaling pathway involved in cell growth and survival; CPT1-α (Carnitine Palmitoyltransferase 1A), an enzyme involved in fatty acid oxidation; EMT (Epithelial-Mesenchymal Transition) markers, which are indicative of cellular plasticity and metastasis; Estrogen Receptor alpha (ERα), relevant in hormone-sensitive cancers; and phosphorylated eIF2α (p-eIF2α), a marker of endoplasmic reticulum stress and a regulator of protein synthesis researchgate.netnih.govnovusbio.comnih.govcenmed.comnovusbio.com.
Western blot analysis has demonstrated that FASN inhibition by this compound inhibits multiple signal transduction pathways, including PI3K-AKT-mTOR and β-catenin pathways nih.govadvancedrejuvenationinstitute.comnih.gov. While specific data on EMT markers or p-eIF2α in the context of this compound were not detailed in the provided snippets, the observed effects on cell survival and signaling pathways suggest potential downstream impacts on these processes. Western blot analysis of CALU6, COLO-205, OVCAR-8, and 22Rv1 tumor cell lines treated with varying concentrations of this compound has been performed to assess protein expression changes nih.gov.
Table 2: Proteins Analyzed by Western Blot in this compound Research
Protein Target | Relevance | Observed Effect of this compound Treatment (based on snippets) | Source |
FASN | Target of this compound | Not explicitly stated as changed by this compound treatment in snippets, but its inhibition is the primary mechanism. | researchgate.netnih.gov |
p-AKT | Component of PI3K-AKT-mTOR pathway (cell survival/growth) | Inhibition of signal transduction through this pathway. | nih.govadvancedrejuvenationinstitute.comnih.gov |
CPT1-α | Enzyme in fatty acid oxidation | Not detailed in snippets regarding this compound's effect. | researchgate.netnovusbio.comnovusbio.com |
EMT markers | Indicators of cellular plasticity and metastasis | Not detailed in snippets regarding this compound's effect. | researchgate.net |
ERα | Estrogen Receptor alpha (relevant in hormone-sensitive cancers) | Not detailed in snippets regarding this compound's effect. | cenmed.comharvard.edunih.gov |
p-eIF2α | Marker of ER stress and regulator of protein synthesis | Not detailed in snippets regarding this compound's effect. | nih.gov |
N-Ras | Raft-associated protein | Altered localization due to lipid raft disruption. | nih.govadvancedrejuvenationinstitute.comnih.gov |
Detyrosinated Tubulin | Marker of stabilized microtubules (observed with FASN inhibitors) | Increased levels observed with this compound in taxane-resistant prostate cancer cells. | acs.org |
TCF Promoter-Driven Luciferase Expression Analysis
The TCF promoter-driven luciferase expression assay is a method used to assess the transcriptional activity of the Wnt/β-catenin signaling pathway. β-catenin, when activated, translocates to the nucleus and binds to TCF/LEF transcription factors, promoting the expression of target genes, including luciferase in this assay nih.gov. Studies have utilized this method to demonstrate that FASN inhibition by this compound leads to a significant decrease in β-catenin transcriptional activity nih.govresearchgate.net. For example, in COLO-205 and A549 cells, treatment with 0.2 µM this compound for 48 hours resulted in the inhibition of TCF promoter-driven luciferase expression nih.govsagimet.com. This indicates that this compound can modulate this pathway, which is often dysregulated in various cancers nih.gov.
RNA Sequencing and Quantitative RT-PCR for Gene Expression
RNA sequencing (RNA-Seq) and quantitative reverse transcription PCR (RT-qPCR) are powerful techniques used to analyze gene expression profiles and validate the changes observed nih.govsagimet.com. RNA-Seq allows for a comprehensive analysis of the transcriptome, identifying genes that are significantly altered in response to this compound treatment nih.govomicsdi.org. RT-qPCR, on the other hand, is used to quantify the expression of specific genes with high sensitivity and accuracy sagimet.com.
Studies have employed RNA-Seq to investigate the global gene expression changes induced by this compound in various cancer cell lines and patient-derived explants nih.govomicsdi.org. For instance, RNA-Seq analysis of 22Rv1 prostate tumor cells treated with this compound revealed changes in genes associated with lipid and sterol biosynthesis pathways, as well as cell cycle regulation nih.gov. In primary patient-derived breast tumor explants, RNA sequencing showed that this compound treatment significantly altered the mRNA expression of 219 genes compared to control omicsdi.org.
RT-qPCR has been used to validate the gene expression changes identified by RNA-Seq or microarrays and to examine the expression of specific genes of interest nih.govsagimet.com. For example, RT-qPCR was used to confirm the decreased expression of β-tubulin mRNA in 22Rv1 prostate tumor cells treated with this compound sagimet.com.
Cell Migration Assays (e.g., Scratch Assays)
Cell migration assays, such as scratch assays (also known as wound healing assays), are in vitro techniques used to measure the ability of cells to move and close a gap created in a cell monolayer pri-cella.comresearchgate.net. This is particularly relevant in cancer research to study the metastatic potential of tumor cells pri-cella.com.
In a scratch assay, a "wound" is created in a confluent layer of cells, and the migration of cells into the scratched area is monitored over time pri-cella.com. The rate of wound closure is indicative of the migratory capacity of the cells nih.gov. Research has shown that this compound can reduce cell migration in oral squamous cell carcinoma (OSCC) cell lines nih.gov. Specifically, this compound treatment reduced the migration of SCC-9 ZsG cells nih.gov.
Cell Adhesion Assays
Cell adhesion assays are used to quantify the ability of cells to attach to a surface or to other cells nih.gov. These assays are important for understanding how cells interact with their environment and how these interactions might be affected by therapeutic agents.
Studies investigating the effects of this compound on OSCC cell lines utilized cell adhesion assays (specifically using myogel) and found that this compound increased adhesion to myogel in both SCC-9 ZsG and LN-1A cell lines nih.gov. This suggests that this compound may influence the adhesive properties of cancer cells.
In Vitro Viral Infection Assays
In vitro viral infection assays are used to evaluate the efficacy of compounds in inhibiting viral replication and spread in cell culture selleckchem.complos.org. These assays typically involve infecting cells with a virus and then treating the cells with the compound of interest at various concentrations selleckchem.complos.org. Viral load, plaque formation, or the expression of viral proteins can then be measured to assess the antiviral effect plos.org.
This compound has been investigated for its antiviral properties, particularly against respiratory viruses plos.org. In vitro assays have shown that this compound inhibits the replication of Respiratory Syncytial Virus (RSV), human parainfluenza 3 (PIV3), and human rhinovirus 16 (HRV16) in various cell lines, including A549, HEp2, and HeLa cells plos.org. This compound inhibited viral infection at a concentration similar to its IC50 for FASN inhibition, suggesting an on-target effect plos.org. For example, in A549 cells infected with RSV A2 GFP, quantitative imaging showed a significant reduction in viral infection levels with this compound treatment plos.org.
Acyl-Biotin Exchange and Click Chemistry for Protein Acylation
Acyl-biotin exchange (ABE) and click chemistry are biochemical techniques used to study protein S-acylation (palmitoylation), a post-translational modification involving the attachment of fatty acids, primarily palmitate, to cysteine residues of proteins dntb.gov.uanih.gov. This modification can affect protein localization, function, and interactions ijbs.com.
ABE involves blocking free thiols, cleaving the thioester bond of the acyl group, and then labeling the newly exposed thiol with a biotin tag, allowing for the detection and enrichment of S-acylated proteins dntb.gov.uaresearchgate.net. Click chemistry utilizes clickable fatty acid analogs that are incorporated into proteins and can then be detected or enriched using click reactions nih.govacs.org.
These methods have been applied in this compound research to investigate its impact on protein palmitoylation, as FASN inhibition reduces the cellular pool of palmitate ijbs.com. Studies have shown that this compound can prevent the S-acylation of the spike protein of human coronaviruses, including SARS-CoV-2 and human CoV-229E nih.govbiorxiv.org. Treating cells expressing the Spike protein with this compound attenuated its palmitoylation biorxiv.org. This suggests that the antiviral effect of this compound may be partly mediated by inhibiting the palmitoylation of viral proteins essential for their function and assembly nih.gov.
In Vivo Preclinical Models
In vivo preclinical models, typically using animals such as mice, are crucial for evaluating the efficacy of this compound in a complex biological system and for assessing its pharmacokinetic and pharmacodynamic properties medchemexpress.com. Xenograft models, where human cancer cells or patient-derived tumors are implanted into immunocompromised mice, are commonly used to study the effects of this compound on tumor growth medchemexpress.comsagimet.com.
Studies have demonstrated that oral administration of this compound inhibits xenograft tumor growth in various cancer models, including non-small-cell lung cancer patient-derived xenografts medchemexpress.comsagimet.com. For example, this compound showed significant tumor growth inhibition in an NSCLC PDX model sagimet.com.
In addition to cancer models, in vivo studies have also been conducted to evaluate the antiviral efficacy of this compound. In a murine model of RSV infection, oral administration of this compound reduced RSV lung titers plos.orgnih.gov. This compound exhibited both prophylactic and therapeutic anti-RSV effects in BALB/c mice plos.orgnih.gov. Furthermore, treatment with this compound promoted the survival of mice infected with a lethal murine coronavirus biorxiv.orgbiorxiv.org.
Mouse Xenograft Models
Mouse xenograft models are a fundamental tool in preclinical cancer research to evaluate the in vivo efficacy of potential therapeutic agents like this compound. These models involve implanting human cancer cells into immunocompromised mice, allowing the tumors to grow and mimicking aspects of human tumor biology. Studies using this compound have utilized various human cancer cell lines to establish xenografts, including those derived from lung, ovarian, prostate, pancreatic, and colorectal cancers. nih.govcaymanchem.comsagimet.comnih.govnih.govmdpi.comaacrjournals.orgmedchemexpress.comnih.govnih.gov
These models have demonstrated that this compound can inhibit in vivo xenograft tumor growth. nih.govcaymanchem.comnih.govmedchemexpress.comnih.govselleckchem.comtargetmol.com For instance, studies have shown dose-dependent tumor growth inhibition in diverse models with varied molecular genetic features, such as mutations in KRAS, ERBB2, c-MET, and PTEN. nih.gov this compound has been shown to inhibit the growth of xenografts derived from cell lines such as H1975, NCI-H1975, HCT116, HT-29, MiaPaCa-2, PC-3, LNCaP, and A549. nih.govcaymanchem.comsagimet.comnih.govnih.govmdpi.comaacrjournals.orgmedchemexpress.com
Data from xenograft studies have indicated that this compound is well tolerated with once-daily oral dosing and can cause significant tumor growth inhibition with minimal to no body weight loss in murine studies at doses up to 100 mg/kg. sagimet.com
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models represent a more clinically relevant approach within xenograft research. These models are established by implanting tumor tissue directly obtained from patients into immunocompromised mice, preserving the original tumor's heterogeneity and characteristics more closely than cell line-derived xenografts. sagimet.commdpi.comaacrjournals.orgmedchemexpress.comnih.govprobes-drugs.org
This compound has been evaluated in PDX models, including those derived from non-small-cell lung cancer and K-Ras-wild-type or -mutant tumors. caymanchem.comsagimet.commdpi.comaacrjournals.orgbertin-bioreagent.comoncotarget.com Studies have shown that this compound can inhibit the growth of patient-derived xenograft tumors and, in some cases, cause tumor regression. sagimet.comnih.gov For example, this compound inhibited tumor growth in patient-derived non-small-cell lung cancer xenograft tumors. aacrjournals.orgoncotarget.com While a newer analog, TVB-3664, showed less reduction in tumor weight in colorectal cancer PDX models compared to the reduction observed with this compound in non-small-cell lung cancer PDXs, suggesting potential differences in susceptibility across tumor types. oncotarget.com
Murine Viral Infection Models
Beyond its application in cancer research, this compound has also been investigated in murine models of viral infection, particularly those involving respiratory viruses. sagimet.commdpi.com Fatty acid synthase, the target of this compound, plays a role in the replication of certain viruses. nih.govplos.org
Studies have utilized murine models infected with respiratory syncytial virus A (RSV-A) to assess the antiviral activity of this compound. caymanchem.comnih.govbertin-bioreagent.complos.org Oral administration of this compound to RSV-A infected BALB/c mice has been shown to reduce RSV lung titers. nih.govplos.org For instance, administration starting on the day of infection reduced lung titers 21-fold, while administration one day post-infection resulted in a 9-fold reduction. nih.govplos.org This indicates that this compound can significantly impact viral replication in vivo. nih.govplos.org
Tumor Growth Inhibition Studies
Tumor growth inhibition (TGI) studies are a primary endpoint in preclinical xenograft research to quantify the effectiveness of a treatment in slowing or stopping tumor progression. nih.govcaymanchem.comsagimet.comnih.govnih.govmdpi.comaacrjournals.orgnih.govselleckchem.com These studies involve measuring tumor volumes over time in treated versus control groups.
This compound has consistently demonstrated tumor growth inhibition in various xenograft models. nih.govcaymanchem.comnih.govmedchemexpress.comnih.govselleckchem.comtargetmol.com Dose-dependent effects on tumor growth inhibition have been observed. nih.govnih.gov In some xenograft models, tumor regression has been noted following treatment with this compound, particularly when combined with other agents like taxanes. nih.gov For example, in CALU6 and CTG-0165_P + 6 patient-derived tumor models, the combination of this compound and paclitaxel resulted in tumor regression. nih.gov
A summary of tumor growth inhibition findings in selected xenograft models is presented below:
Xenograft Model | This compound Activity | Reference |
OVCAR-8 | Reduces tumor growth | caymanchem.combertin-bioreagent.com |
K-Ras wild-type/mutant PDX | Reduces tumor growth | caymanchem.combertin-bioreagent.com |
Non-small-cell lung PDX | Inhibits tumor growth, causes regression | sagimet.comaacrjournals.orgoncotarget.com |
Diverse tumor models (lung, ovarian, pancreatic) | Inhibits tumor growth | nih.gov |
CALU6 (NSCLC) | Inhibits tumor growth (single agent and combination) | nih.gov |
A549 (NSCLC) | Inhibits tumor growth (single agent and combination) | nih.gov |
CTG-0165_P + 6 (NSCLC PDX) | Tumor regression (combination) | nih.gov |
In Vivo Apoptosis Staining (e.g., ApopTag Kit)
Assessing apoptosis, or programmed cell death, in tumor tissue is crucial for understanding the mechanism of action of anticancer agents. In vivo apoptosis staining techniques, such as those utilizing the ApopTag Kit, are employed to detect apoptotic cells within tumor samples from treated mice. medchemexpress.comdtic.milsigmaaldrich.com The ApopTag kit typically detects DNA fragmentation, a hallmark of apoptosis. sigmaaldrich.com
Studies investigating this compound have utilized in vivo apoptosis staining to assess its ability to induce cell death within tumors. dtic.mil This method helps to correlate the observed tumor growth inhibition with the induction of apoptosis in cancer cells. For example, the ApopTag Kit has been used to stain tumors for in vivo apoptosis to elucidate the correlation between FASN expression, treatment outcome, and cell death. dtic.mil
Ki67 Expression Assessment for Proliferation
Cell proliferation is a key characteristic of cancer growth. Assessing the expression of Ki67, a nuclear protein associated with cell proliferation, in tumor tissue provides a measure of the rate of cell division. medchemexpress.comdtic.milutexas.edu Immunohistochemistry is commonly used to stain for Ki67 in tumor sections from xenograft models. aacrjournals.orgresearchgate.net
Research on this compound has included the assessment of Ki67 expression to determine the impact of FASN inhibition on tumor cell proliferation. aacrjournals.orgdtic.milutexas.edusagimet.com Studies have shown that this compound treatment leads to a decrease in proliferation, as demonstrated by a reduction in Ki67 expression in patient-derived primary tumor explants. aacrjournals.orgresearchgate.net This indicates that this compound inhibits tumor growth, at least in part, by reducing cancer cell proliferation.
Fluor Vivo and Xenogen Systems for Tumor Measurement and Metastasis
Advanced imaging systems like Fluor Vivo and Xenogen are used for non-invasive monitoring of tumor growth and metastasis in live animals. medchemexpress.comdtic.mil These systems often rely on tumor cells labeled with fluorescent reporters (e.g., GFP) for Fluor Vivo or bioluminescent reporters (e.g., Luciferase) for Xenogen, allowing for real-time tracking of tumor size and spread. dtic.mil
These systems have been employed in this compound research to follow tumor measurements and assess metastasis. dtic.mil By using labeled tumor cells, researchers can quantitatively evaluate the effect of this compound on primary tumor growth and its potential to inhibit or promote metastatic dissemination. The Fluor Vivo system is used for fluorescent signals, while the Xenogen system is used for luminescent signals. dtic.mil
This compound is a chemical compound that has been investigated in various research contexts, particularly concerning its role as a Fatty Acid Synthase (FASN) inhibitor. Research into this compound has employed advanced methodologies, including various omics approaches, to understand its effects at a molecular level.
Omics Approaches
Omics technologies, such as metabolomics, lipidomics, and proteomics, offer broad insights into the cellular state following this compound treatment by simultaneously measuring large numbers of molecules within a biological system.
Metabolomics Analysis (e.g., UPLC-Orbitrap-MS/MS)
Untargeted metabolomics analysis, often utilizing techniques like Ultra-Performance Liquid Chromatography coupled with Orbitrap tandem Mass Spectrometry (UPLC-Orbitrap-MS/MS), has been applied to study the metabolic alterations induced by this compound. Studies in prostate cancer cells, for example, have used UPLC-Orbitrap-MS/MS to analyze cellular metabolism following exposure to this compound. nih.govresearchgate.netewha.ac.kr This approach has revealed significant changes in the levels of various metabolites. nih.govresearchgate.netewha.ac.kr In one study, treatment with this compound, alongside other FASN inhibitors, led to significant changes in a total of 56 metabolites in prostate cancer cells, with 28 metabolites commonly altered across different inhibitor treatments. nih.govresearchgate.net Despite inhibiting FASN, which is involved in palmitate production, studies have observed that cells may increase their endogenous fatty acid and glycerophospholipid content. nih.govresearchgate.net Notable changes in metabolic pathways have included those involved in polyamine metabolism and energy metabolism. nih.govresearchgate.netewha.ac.kr Metabolomics studies have also investigated the effects of extracellular palmitate on cellular metabolism during FASN inhibition by this compound, observing significant differences in metabolite levels depending on the presence of exogenous palmitate. nih.govewha.ac.kr Data from metabolomics studies involving this compound are available in public repositories, such as the Metabolomics Workbench, detailing experiments in cell lines like BT-474 breast cancer cells treated with this compound. metabolomicsworkbench.orglipidmaps.org
Lipidomics Profiling
Lipidomics profiling has been conducted to assess the impact of this compound-mediated FASN inhibition on cellular lipid profiles. Analysis of cells treated with this compound has indicated a decrease in lipogenesis. plos.org Specifically, lipidomics analysis has shown that this compound treatment significantly decreases levels of both palmitate and total saturated fatty acids. nih.gov However, no clear trend has been observed regarding the impact of FASN inhibition on polyunsaturated fatty acids. nih.gov Studies on endocrine-resistant breast cancer cells have also utilized lipidomic profiling, revealing distinct lipid profiles characterized by elevated triglyceride levels and enhanced cytoplasmic lipid droplets in resistant cells compared to parental lines. researchgate.netresearchgate.net While FASN inhibitors like TVB-2640 (an analog of this compound) reduced lipid storage in some cell lines, this did not always correlate with decreased cell growth. researchgate.netresearchgate.net
Proteomics and Protein Expression Profiling
Proteomics and protein expression profiling have been employed to understand the protein-level changes induced by this compound. Untargeted global proteomics analysis has been performed on both whole cell lysates and cytoplasmic lipid droplets from cells treated with this compound. aacrjournals.org These studies have identified thousands of proteins, noting differences in protein enrichment on lipid droplets following FASN inhibition. aacrjournals.org For instance, a study in metastatic breast cancer cells identified a large number of proteins in cytoplasmic lipid droplet fractions, with a significant portion unique to vehicle-treated cells compared to this compound-treated cells. aacrjournals.org Proteomic investigations have also assessed the impact of this compound on protein phosphorylation and the activity of kinases, such as c-Kit, Lyn, MAPK, and S6 kinase, in acute myeloid leukemia cell lines. proteomexchange.orgmdpi.comresearchgate.net FASN inhibition by this compound has been shown to lead to increased phosphorylation of these proteins. proteomexchange.orgmdpi.comresearchgate.net Western blot analysis, a form of protein expression profiling, has also been used to confirm changes in protein levels, including phosphorylated proteins, in response to this compound treatment. nih.govmdpi.comresearchgate.net
Future Directions and Translational Perspectives
Integration with Clinical Trials
The clinical translation of FASN inhibitors is primarily represented by TVB-2640, which has been evaluated in various clinical trials for different indications, including cancer and non-alcoholic steatohepatitis (NASH) wikipedia.orgaacrjournals.orgselleckchem.comdrugpatentwatch.com.
TVB-2640 (Analog of TVB-3166) in Clinical Trials
TVB-2640 (denifanstat) is an orally bioavailable FASN inhibitor that has progressed to clinical development wikipedia.orgselleckchem.com. It has been tested in murine models and a first-in-human Phase I study, which established a tolerable safety profile and determined the recommended dose for Phase II studies aacrjournals.org. TVB-2640 is currently being evaluated in several Phase II clinical trials for various cancers, including KRAS-mutant non-small cell lung cancer (NSCLC), HER2-positive advanced breast cancer, and high-grade astrocytoma researchgate.netaacrjournals.orgdrugpatentwatch.comjci.orgmycancergenome.orgcancer.gov. Preliminary data from breast cancer patients suggest prolonged disease control when TVB-2640 is administered with cytotoxic chemotherapy aacrjournals.org. In a Phase II study of relapsed high-grade astrocytoma, TVB-2640 in combination with bevacizumab was well-tolerated and showed response signals supporting further study in a randomized Phase III trial aacrjournals.org. TVB-2640 has also shown promising results in Phase II trials for NASH, demonstrating significant reductions in liver fat and improvements in markers of liver function and fibrosis drugpatentwatch.comsagimet.com.
Some ongoing Phase II clinical trials involving TVB-2640 include:
NCT03808558: TVB-2640 in patients with metastatic or advanced KRAS mutant NSCLC mycancergenome.orgcancer.gov.
NCT03179904: TVB-2640 in combination with trastuzumab and paclitaxel in patients with HER2-positive metastatic breast cancer researchgate.net.
NCT03032484: TVB-2640 in combination with bevacizumab in patients with relapsed high-grade astrocytoma researchgate.net.
TVB-2640 is the only selective FASN inhibitor currently in clinical trials for cancer sagimet.com.
Development of Biomarker Panels for Clinical Application
Identifying patient populations most likely to respond to FASN inhibition is crucial for successful clinical application mdpi.com. Studies with this compound in patient-derived xenograft (PDX) models of colorectal cancer revealed that sensitivity to FASN inhibition is influenced by factors such as KRAS and TP53 mutations, AMPK and AKT pathway activation, and stored lipid content mdpi.com. These findings suggest that FASN expression alone may not be a sufficient predictor of response mdpi.com. Metabolomic analysis in a Phase II NASH trial (FASCINATE-1) revealed a panel of predictive biomarkers correlating with changes in liver fat in patients treated with TVB-2640, highlighting the potential for using metabolic profiles to identify responders sagimet.com. Further research is needed to develop comprehensive biomarker panels that can predict response to FASN inhibitors in various cancer types wjarr.com.
Elucidation of Metabolic Flexibility in Cancer Cells
Cancer cells exhibit significant metabolic flexibility, allowing them to adapt to metabolic stress and develop resistance to targeted therapies mdpi.comnih.govwjarr.comresearchgate.netnih.gov. FASN inhibition aims to disrupt de novo lipogenesis, a pathway crucial for cancer cell growth and survival nih.govnih.gov. However, cancer cells can potentially compensate for this inhibition by altering other metabolic pathways, such as utilizing exogenous fatty acids or upregulating alternative lipid synthesis routes nih.govresearchgate.netnih.gov. Studies using this compound in prostate cancer cells have shown that despite FASN inhibition, cells can increase their endogenous fatty acid and glycerophospholipid content, demonstrating metabolic adaptation nih.govresearchgate.netnih.gov. Untargeted metabolomics has been employed to decipher these metabolic alterations and identify potential vulnerabilities that could be exploited in combination therapies nih.govresearchgate.netnih.gov. Understanding the mechanisms of metabolic flexibility triggered by FASN inhibition is essential for developing strategies to overcome resistance and enhance therapeutic efficacy nih.govwjarr.comnih.gov.
Further Exploration of Antiviral Potential
Beyond its role in cancer, FASN inhibition has demonstrated antiviral potential. This compound has shown broad-spectrum activity against various respiratory viruses, including respiratory syncytial virus (RSV), human parainfluenza 3 (PIV3), and human rhinovirus 16 (HRV16) in preclinical studies plos.orgnih.govnih.gov. This compound reduced viral spread and infectious progeny production without significant cytotoxicity plos.orgnih.govnih.gov. The antiviral effect is linked to the inhibition of de novo palmitate synthesis, which is crucial for viral replication, protein palmitoylation, and viral particle formation plos.orgnih.gov. Supplementation with exogenous palmitate can restore viral production in this compound-treated cells plos.orgnih.gov. This compound was effective in an in vivo mouse model of RSV infection, reducing lung viral titers plos.orgnih.gov. TVB-2640 has also shown significant in vivo antiviral activity against SARS-CoV-2 in mice selleckchem.com. These findings suggest that FASN inhibitors like this compound and TVB-2640 have considerable potential as novel pan-antiviral drugs plos.orgnih.govnih.gov.
Investigation of Synergistic Therapeutic Combinations
Preclinical studies have explored the potential for synergistic therapeutic combinations involving FASN inhibitors like this compound and TVB-2640 to overcome resistance and enhance anti-tumor activity dtic.milacs.orgaacrjournals.orgfrontiersin.orglarvol.comnih.govaacrjournals.orgresearchgate.net. Combining FASN inhibitors with conventional chemotherapies, such as taxanes (paclitaxel, docetaxel), has shown synergistic inhibition of tumor growth in various cancer models, including NSCLC, ovarian, prostate, and pancreatic cancers acs.orgaacrjournals.orgnih.gov. This synergy may involve the disruption of microtubule organization and function acs.orgaacrjournals.orgnih.gov. This compound has also shown synergy with microtubule-destabilizing drugs like vinblastine in taxane-resistant prostate cancer cells acs.org. Additionally, combinations of FASN inhibitors with targeted therapies are being investigated. For instance, preclinical studies suggest synergistic anti-tumor effects when combining FASN inhibitors with Bcl-2/Bcl-xL inhibitors (e.g., navitoclax, venetoclax) in breast cancer and acute myeloid leukemia (AML) dtic.millarvol.comaacrjournals.org. Combining FASN inhibition with immune checkpoint inhibitors is also being explored, as FASN inhibition may increase MHC-I protein levels and stimulate anti-tumor immunity larvol.com.
Preclinical Data on Synergistic Combinations:
FASN Inhibitor | Combination Agent(s) | Cancer Type(s) Affected | Observed Effect | Reference |
This compound | Paclitaxel, Docetaxel | NSCLC, Ovarian, Prostate, Pancreatic | Synergistic | acs.orgaacrjournals.orgnih.gov |
This compound | Vinblastine, Vinorelbine, Colchicine | Taxane-resistant Prostate Cancer | Synergistic | acs.org |
This compound | Carfilzomib (Proteasome Inhibitor) | AML, Multiple Myeloma | Synergistic | aacrjournals.org |
This compound | ABT-263 (Navitoclax, Bcl-2/Bcl-xL Inhibitor) | Breast Cancer | Synergistic | dtic.mil |
TVB-2640 | Paclitaxel, Trastuzumab | HER2-positive Metastatic Breast Cancer | Synergistic (Clinical Data) | researchgate.net |
TVB-2640 | Bevacizumab | High-Grade Astrocytoma | Favorable Safety/Response (Clinical Data) | aacrjournals.org |
TVB-2640 | Cisplatin | Cisplatin-resistant Cervical Cancer | Synergistic | larvol.com |
TVB-3664* | Navitoclax, Venetoclax | Pancreatic Ductal Adenocarcinoma (PDAC) (PDX models) | Synergistic | larvol.com |
This compound | ABT-263 | Breast Cancer (Preclinical) | Synergistic | dtic.mil |
*TVB-3664 is another analog of this compound/TVB-2640 used in preclinical studies. acs.orgaacrjournals.orglarvol.commdpi.com
These preclinical findings provide a strong rationale for further clinical investigation of TVB-2640 in combination with other therapeutic agents to improve outcomes in various cancers.
Q & A
Q. What is the molecular mechanism by which TVB-3166 inhibits fatty acid synthase (FASN), and how does this selectivity affect cancer cells?
this compound reversibly inhibits the ketoreductase (KR) domain of FASN, blocking the NADPH-dependent reduction of β-ketoacyl intermediates during palmitate synthesis. This inhibition depletes cellular palmitate, disrupting lipid raft formation and palmitoylation-dependent signaling pathways critical for cancer cell survival. Selectivity for tumor cells arises from their reliance on FASN-driven lipogenesis, unlike normal cells that primarily utilize dietary lipids. Biochemical assays show an IC50 of 42 nM for FASN inhibition and 81 nM for cellular palmitate synthesis .
Q. Which experimental models are most appropriate for assessing this compound's antitumor efficacy in vitro and in vivo?
In vitro: Use cancer cell lines with high FASN dependency (e.g., CALU-6 NSCLC, SCC-9 oral squamous carcinoma) and measure viability via CellTiter-Glo assays (IC50 ~0.10 μM in CALU-6). Include lipid supplementation (e.g., palmitate-BSA) to confirm on-target effects . In vivo: Employ xenograft models (e.g., MCF7 Tamoxifen-resistant breast cancer) with oral dosing (30–100 mg/kg/day). Monitor tumor volume and lipid biomarkers (e.g., TIP47 for lipid storage) .
Q. What key signaling pathways are modulated by this compound in cancer cells?
this compound disrupts the PI3K-AKT-mTOR axis and β-catenin signaling by altering membrane lipid raft architecture, which impairs receptor tyrosine kinase localization. Western blot analyses show reduced phosphorylated AKT (p-AKT) and β-catenin transcriptional activity (0.2 μM, 48 hours) .
Q. How do researchers validate FASN inhibition specificity in cellular assays?
Use rescue experiments with exogenous palmitate (50 μM) to reverse this compound-induced apoptosis or viral replication defects. For example, palmitate restores RSV replication in A549 cells by bypassing FASN-dependent lipid synthesis .
Advanced Research Questions
Q. How does this compound induce metabolic flexibility in cancer cells, and what compensatory mechanisms arise?
Untargeted metabolomics reveals this compound reduces phosphatidylcholine (PC) and sphingomyelin (SM) levels while increasing phosphatidylethanolamine (PE), indicating a shift toward phospholipid remodeling. Lipidomic profiling via LC-MS shows dose-dependent decreases in PC(34:2) (58.0 vs. 120 in controls) and SM(d18:1/16:0) (22.75 vs. 42.76) . Resistance may involve upregulation of fatty acid uptake (e.g., CD36) or β-oxidation pathways .
Q. What methodologies elucidate this compound's role in inhibiting respiratory virus replication?
Viral assays: Infect A549 cells with RSV-GFP (MOI 0.03) and quantify infection via automated microscopy. This compound (0.07 μM) reduces viral titers 21-fold in murine lungs, comparable to ribavirin. Use qPCR to measure viral RNA and assess palmitate rescue (50 μM) . Mechanistic studies: Demonstrate defective viral particle infectivity (250-fold reduction in PFU/RNA ratio) via progeny virus isolation and Vero cell reinfection assays .
Q. Why do patient-derived xenograft (PDX) models exhibit variable sensitivity to this compound?
Genomic and metabolic profiling identifies KRAS mutations, TP53 status, and AMPK/AKT pathway activation as determinants of response. PDX tumors with high lipid storage (TIP47<sup>+</sup>) or low FASN expression show resistance. Pre-screen models using Raman spectroscopy to map lipid content .
Q. Can this compound synergize with existing therapies to overcome drug resistance?
In endocrine-resistant breast cancer, this compound combined with tamoxifen reduces ERα expression by 90% and tumor growth in vivo. Synergy is validated via Chou-Talalay assays (combination index <1.0) and IHC for ERα/p-AKT . For CRC, pair with CPT1 inhibitors to block compensatory fatty acid oxidation .
Q. How does this compound alter lipid raft dynamics to impair oncogenic signaling?
Super-resolution microscopy shows disrupted lipid raft clustering (e.g., EGFR localization) in this compound-treated cells. Palmitoylation proteomics (acyl-RAC) identifies impaired modification of signaling proteins (e.g., Wnt, RAS). Functional kinome analyses reveal altered tyrosine kinase networks .
Q. What advanced techniques quantify this compound's impact on lipid metabolism in single cells?
Raman spectral imaging enables non-invasive tracking of lipid droplets and unsaturated fatty acids in live cells. Coupled with <sup>13</sup>C-glucose tracing, it reveals this compound's suppression of de novo lipogenesis (e.g., reduced <sup>13</sup>C-palmitate incorporation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.